molecular formula C13H21F2NO4 B13534951 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid

Cat. No.: B13534951
M. Wt: 293.31 g/mol
InChI Key: FWXKBQDJMRHTRL-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid is a specialized chemical intermediate of significant interest in modern medicinal chemistry and drug discovery. Its molecular structure, which incorporates a tert-butoxycarbonyl (BOC)-protected piperidine ring linked to a difluoropropanoic acid chain, makes it a valuable scaffold for the synthesis of more complex bioactive molecules. This compound is primarily utilized in pharmaceutical research as a key building block for the development of novel therapeutic agents. Recent patent literature indicates its potential application in the synthesis of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases, including age-related macular degeneration (AMD) . Furthermore, structurally similar BOC-protected piperidine compounds have been identified in research focused on developing ferroportin inhibitors . The presence of the BOC protecting group enhances the compound's stability and handling characteristics during synthetic sequences, while the difluoropropanoic acid moiety can serve as a bioisostere, influencing the physicochemical properties and metabolic stability of the resulting drug candidates. This reagent is offered with a guaranteed purity of >99% and is intended for use in research and development settings only . It is strictly for laboratory research and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets prior to handling.

Properties

Molecular Formula

C13H21F2NO4

Molecular Weight

293.31 g/mol

IUPAC Name

2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(5-7-16)8-13(14,15)10(17)18/h9H,4-8H2,1-3H3,(H,17,18)

InChI Key

FWXKBQDJMRHTRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid Intermediate

This intermediate is a crucial precursor for the target compound.

  • Step A: Preparation of 4-piperidinepropionic acid

    • Starting from 4-piperidinepropionic acid, the nitrogen is protected by reaction with di-tert-butyldicarbonate (Boc2O) in the presence of sodium hydroxide.
    • Reaction conditions: THF-water (1:1), room temperature (25 °C), stirred for 18 hours.
    • Workup involves passing the reaction mixture through an ion-exchange resin (Bio Rad 50WX4 (H+)) to remove impurities, followed by evaporation and azeotroping with THF.
    • Yield: approximately 79% of tert-butyl 4-piperidinepropionic acid (Boc-protected) is obtained.
    • Characterization: FABMS m/z 258.1 (MH+).
  • Step B: Hydrolysis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate

    • This ester intermediate is hydrolyzed using lithium hydroxide monohydrate (LiOH·H2O) in methanol-water mixture at room temperature for 16 hours.
    • After concentration, the crude acid is acidified with acetic acid and extracted with ethyl acetate/dichloromethane.
    • Drying and filtration yield 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid with about 80% yield.

Protection and Deprotection Considerations

  • The Boc group is stable under mild basic and neutral conditions used in ester hydrolysis and fluorination.
  • Deprotection can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed after synthesis.
  • Careful control of reaction conditions is necessary to avoid Boc cleavage or side reactions with the difluoropropanoic acid moiety.

Representative Reaction Conditions and Yields

Step Reaction Description Reagents/Conditions Yield Notes
Boc Protection of 4-piperidinepropionic acid 4-piperidinepropionic acid + di-tert-butyldicarbonate + NaOH THF-water (1:1), 25°C, 18 h 79% Ion-exchange resin purification
Hydrolysis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate LiOH·H2O in MeOH-water, rt, 16 h LiOH·H2O, MeOH-H2O ~80% Acidification and extraction workup
Installation of difluoropropanoic acid Coupling with difluorinated reagents or fluorination of precursor Conditions vary; fluorinating agents like DAST Variable Sensitive to reaction conditions

Analytical and Characterization Data

  • Mass spectrometry (FABMS, ESI-MS) confirms molecular weights consistent with the Boc-protected intermediates and final compounds.
  • NMR (1H, 13C, 19F) spectroscopy is used to confirm the presence of Boc groups, piperidine ring protons, and difluoromethyl groups.
  • Purification typically involves silica gel chromatography or recrystallization.
  • Ion-exchange resins are utilized for purification of acid intermediates.

Summary of Research and Source Diversity

  • The primary synthesis data were extracted from patent literature and chemical supplier technical sheets, notably from Ambeed, which provides detailed experimental conditions and yields for related intermediates.
  • PubChem and other chemical databases provide structural and identifier information but limited synthetic details.
  • No relevant synthetic procedures were found on excluded unreliable sources.
  • The combined data reflect a consensus on the preparation of Boc-protected piperidine derivatives and their subsequent functionalization with difluoropropanoic acid moieties.

Chemical Reactions Analysis

Amide Coupling

The compound undergoes amide bond formation via coupling agents (e.g., carbodiimides like EDC or HOBt). The Boc group acts as a temporary protective group for the piperidine’s amine, preventing undesired side reactions during peptide synthesis.

Reaction conditions :

  • Solvent : DMF or dichloromethane (DCM)

  • Catalyst : Often requires additives like DMAP or HOAt

  • Yield : Typically high (e.g., ~79% in synthesis steps)

Esterification

The carboxylic acid group undergoes esterification via activating agents (e.g., DCC, HATU). This reaction is pivotal for forming bioactive derivatives or prodrugs.

Reaction conditions :

  • Reagents : Alcohol nucleophile (e.g., methanol, ethanol)

  • Solvent : THF or DCM

  • Catalyst : Often uses DMAP for activation

Impact of Fluorination

The 2,2-difluoro substitution enhances reactivity and biological activity. Fluorine’s electron-withdrawing effects reduce the pKa of the piperidine nitrogen, improving cellular permeability and potency.

Analog Fluorination pKa Cellular Potency (EC₅₀) Key Effect
Trifluoropropylβ-carbon8.20.29 μMModest cellular activity
2,2-Difluoropropylβ-carbon7.60.020 μM10-fold potency increase
Data from

This indicates that β-fluorination optimizes both basicity and bioactivity .

Role of the Boc Protecting Group

The Boc group enables selective deprotection under acidic conditions (e.g., TFA or HCl in dioxane), exposing the piperidine’s amine for further reactions. This strategy is critical in peptide synthesis, where temporary protection prevents premature coupling.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: It can be employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: The compound’s structural features make it a candidate for drug development, especially in the design of novel therapeutics targeting specific diseases.

    Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, or other specialized products.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Mono-Fluoro Analog: 3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic Acid

  • Molecular Formula: C₁₃H₂₂FNO₄
  • Molecular Weight : 275.32 g/mol
  • Key Differences: Contains a single fluorine atom at the C2 position of the propanoic acid chain. Reduced electronegativity and metabolic stability compared to the difluoro derivative. Lower molecular weight (275.32 vs. 291.28 g/mol) due to fewer fluorine atoms.

Piperidine-Ring Difluoro Derivative: 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid

  • Molecular Formula: C₁₂H₁₉F₂NO₄
  • Molecular Weight : 279.28 g/mol
  • Key Differences: Difluoro substitution on the piperidine ring (C3 and C3 positions) instead of the propanoic acid chain. Smaller molecular weight due to a shorter acetic acid side chain.

Fluorenylmethoxy-Protected Analog: 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3,3-difluoropropanoic Acid

  • Molecular Formula: C₂₃H₂₃F₂NO₄
  • Molecular Weight : 423.43 g/mol
  • Key Differences :
    • Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group instead of Boc.
    • Fmoc offers orthogonal deprotection (base-sensitive) compared to Boc’s acid sensitivity.
    • Bulky Fmoc group reduces solubility in polar solvents.

Cyclopropane-Containing Derivative: 3-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2,2-dimethylcyclopropane-1-carboxylic Acid

  • Molecular Formula: Not explicitly stated (estimated C₁₇H₂₆NO₄)
  • Key Differences: Incorporates a rigid cyclopropane ring and methyl group on the piperidine core.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Feature(s)
Target Compound: 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid C₁₃H₂₀F₂NO₄ 291.28 C2, C2 (propanoic) Boc protection; enhanced metabolic stability
Mono-Fluoro Analog C₁₃H₂₂FNO₄ 275.32 C2 (propanoic) Reduced fluorination; lower steric hindrance
Piperidine-Ring Difluoro C₁₂H₁₉F₂NO₄ 279.28 C3, C3 (piperidine) Altered ring electronics; shorter side chain
Fmoc-Protected Analog C₂₃H₂₃F₂NO₄ 423.43 C3, C3 (propanoic) Base-labile Fmoc group; bulky structure
Cyclopropane Derivative ~C₁₇H₂₆NO₄ ~308.40 None Cyclopropane rigidity; potential for enhanced target binding

Biological Activity

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid (CAS Number: 204058-25-3) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C28H34N2O6
  • Molecular Weight : 494.588 g/mol
  • SMILES : CC(C)(C)OC(=O)N1CCC(CC(NC(=O)OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)C(O)=O)CC1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings related to its pharmacological properties.

Pharmacological Properties

  • Antitumor Activity :
    • Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The piperidine moiety is believed to enhance cell permeability and target specific pathways involved in tumor growth .
  • Neuroprotective Effects :
    • Studies have shown that compounds similar to this compound possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Properties :
    • The compound has demonstrated anti-inflammatory effects in preclinical models, suggesting its potential use in treating inflammatory diseases. Mechanistic studies indicate inhibition of pro-inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that influence biological activity include:

Structural FeatureModification Impact
Tert-butoxy groupEnhances lipophilicity and cell permeability
Piperidine ringIncreases binding affinity to target proteins
Difluoropropanoic acidModulates metabolic stability and potency

Case Studies

  • Case Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry explored the antitumor effects of various derivatives of this compound against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with a particular emphasis on the role of the piperidine unit in enhancing activity .
  • Neuroprotection in Animal Models :
    • In vivo studies demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal damage in models of neurodegeneration. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid?

Answer:
The synthesis typically involves multi-step protocols:

Boc Protection : Start with piperidin-4-yl intermediates, where the tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride or Boc-OSu in the presence of a base (e.g., DMAP) to protect the amine .

Coupling Reactions : The difluoropropanoic acid moiety is introduced via coupling agents like EDCl/HOBt or DCC, followed by purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) .

Deprotection (if needed) : Acidic conditions (e.g., TFA in DCM) remove the Boc group, but this step is avoided if the Boc-protected final product is desired .
Key Considerations : Monitor reaction progress with LCMS (e.g., m/z 757 [M+H]+ as in ) and optimize solvent polarity (e.g., tert-butyl alcohol for inert conditions) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (pH 4.6) for baseline separation of impurities .
  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and difluoropropanoate signals (δ ~120 ppm for CF2_2) .
    • LCMS : Confirm molecular weight (e.g., m/z 757 [M+H]+ in ).
  • Melting Point : Compare observed mp (e.g., 162–166°C for similar Boc-piperidine derivatives) to literature values .

Basic: What safety precautions are critical during handling?

Answer:

  • Hazards : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Protocols :
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Avoid inhalation/ingestion; implement emergency washing stations.
    • Dispose of waste via certified chemical disposal services .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error approaches .
  • Condition Optimization : Machine learning models analyze variables (e.g., solvent polarity, catalyst loading) from historical data (e.g., yield discrepancies in ) to recommend optimal conditions.
  • Feedback Loops : Integrate experimental results (e.g., failed coupling reactions) into computational databases to refine predictive models .

Advanced: How do stereochemical and electronic effects influence the reactivity of the difluoropropanoate group?

Answer:

  • Steric Effects : The geminal difluoro group increases steric hindrance, slowing nucleophilic attacks on the adjacent carbonyl. Use bulky bases (e.g., LDA) to mitigate side reactions .
  • Electronic Effects : The electron-withdrawing CF2_2 group activates the carbonyl toward amidation but may destabilize intermediates. Monitor via 19^{19}F NMR to track electronic environments .

Advanced: What strategies resolve low yields in multi-step syntheses involving Boc-protected intermediates?

Answer:

  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to identify incomplete reactions (e.g., residual piperidine in ).
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2 with XPhos ligand) for coupling steps, as seen in .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates, while tert-butyl alcohol improves inertness .

Advanced: How can researchers assess the compound’s stability under physiological conditions for drug discovery?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC. Boc groups are labile under acidic conditions (e.g., simulated gastric fluid) .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures (e.g., >150°C for Boc derivatives ).
  • Metabolic Stability : Perform liver microsome assays to evaluate susceptibility to enzymatic hydrolysis .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using tert-butyl methyl ether) for large-scale Boc-piperidine purification .
  • Exothermic Reactions : Implement controlled addition of reagents (e.g., Boc anhydride) and jacketed reactors to manage heat .
  • Byproduct Formation : Use DOE (Design of Experiments) to minimize impurities (e.g., diastereomers in ).

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